Paniculoside II

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18+,19-,20+,21-,22+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCCJDCXGVSWSO-WWXRUBGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)[C@H]4O)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801132161 | |

| Record name | Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60129-64-8 | |

| Record name | Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60129-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Paniculoside II?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside II is a diterpenoid glycoside that has been isolated from plants of the Stevia and Gynostemma genera. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and for the assessment of its anti-inflammatory activity are provided. Additionally, this guide explores its potential mechanism of action through the modulation of key inflammatory signaling pathways, supported by illustrative diagrams to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Properties

This compound is a natural diterpenoid glycoside. Its chemical structure was elucidated based on spectroscopic data, particularly 13C Nuclear Magnetic Resonance (NMR), in comparison with the aglycone and other known glucosides.[1]

The core structure is a diterpene aglycone, ent-11α, 15α-dihydroxykaur-16-en-19-oic acid, to which a β-D-glucopyranosyl ester is attached.[1]

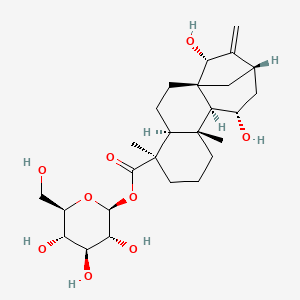

Chemical Structure of this compound

Figure 1. 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Data | Reference |

| Molecular Formula | C₂₆H₄₀O₉ | [1] |

| Molecular Weight | 496.6 g/mol | [1] |

| CAS Number | 60129-64-8 | |

| Type of Compound | Diterpenoid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol | [1] |

| ¹³C NMR Data | See Table 2 | [1] |

Table 2: ¹³C NMR Spectral Data of this compound and its Aglycone

Note: Specific chemical shift values for this compound were not available in the searched literature. The structural elucidation was based on comparative analysis of its ¹³C NMR spectrum with its aglycone and other model glucosides.[1]

| Carbon No. | Aglycone (ent-11α, 15α-dihydroxykaur-16-en-19-oic acid) Chemical Shift (δ) | This compound Chemical Shift (δ) |

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

| ... | Data not available | Data not available |

| Glucosyl Moiety | ||

| 1' | - | Data not available |

| 2' | - | Data not available |

| 3' | - | Data not available |

| 4' | - | Data not available |

| 5' | - | Data not available |

| 6' | - | Data not available |

Biological Activity and Potential Therapeutic Applications

While extensive quantitative biological data for this compound is limited in publicly available literature, it is reported to possess anti-inflammatory and antioxidant properties. These activities suggest its potential for development as a therapeutic agent for inflammatory conditions.

Anti-inflammatory Activity

Experimental Protocols

Isolation of this compound from Stevia paniculata

The following is a general protocol for the isolation of diterpene glucosides from Stevia species, which can be adapted for the specific isolation of this compound.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Protocol:

-

Extraction: The aerial parts of Stevia paniculata are extracted with methanol at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The purified compound is subjected to spectroscopic analysis, including NMR (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS), to confirm its structure as this compound.[1]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol details a common in vitro method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for NO Inhibition Assay

Caption: Workflow for the Nitric Oxide inhibition assay.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and NO production.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite (B80452) Measurement: After incubation, the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Griess Reaction: 100 µL of the cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Absorbance Reading: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value can then be determined from the dose-response curve.

Potential Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific effects of this compound on these pathways have not been extensively documented, its reported anti-inflammatory activity suggests it may act through similar mechanisms.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which produces NO.

Hypothesized Inhibition of the NF-κB Pathway by this compound

Caption: Hypothesized mechanism of NF-κB pathway inhibition.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

Hypothesized Modulation of the MAPK Pathway by this compound

Caption: Hypothesized mechanism of MAPK pathway modulation.

Conclusion and Future Directions

This compound is a diterpenoid glycoside with demonstrated potential as an anti-inflammatory agent. This guide has provided a summary of its chemical structure, properties, and a framework for its isolation and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its potency (IC₅₀ values) in various anti-inflammatory and antioxidant assays, and to confirm its precise molecular targets within the NF-κB and MAPK signaling pathways. Such studies will be crucial for advancing the development of this compound as a potential therapeutic candidate for the treatment of inflammatory diseases.

References

Paniculoside II: A Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside II is a diterpenoid glycoside naturally occurring in the plant kingdom, primarily recognized for its presence in the leaves of Stevia rebaudiana Bertoni. As a minor steviol (B1681142) glycoside, it co-exists with more abundant sweet compounds like Stevioside and Rebaudioside A. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction, isolation, and characterization, and a summary of its quantitative occurrence. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the kaurene-type diterpenoid glycosides, a class of compounds known for their diverse biological activities. Its chemical structure consists of a central diterpene aglycone, steviol, glycosidically linked to sugar moieties. While the major steviol glycosides from Stevia rebaudiana have been extensively studied for their intense sweetness and potential therapeutic applications, the minor glycosides, including this compound, are gaining increasing interest for their unique properties and potential contributions to the overall bioactivity and sensory profile of Stevia extracts. Understanding the natural distribution and devising efficient methods for the isolation of this compound are crucial steps for its further investigation and potential applications.

Natural Occurrence and Sources

The primary and most well-documented natural source of this compound is the plant Stevia rebaudiana Bertoni, a member of the Asteraceae family native to South America. It is found predominantly in the leaves of the plant, where it constitutes a minor fraction of the total steviol glycoside content. While Stevia rebaudiana is the principal source, other species within the Stevia genus, such as Stevia paniculata, have also been reported to contain this compound.

Quantitative Data

The concentration of this compound in Stevia rebaudiana leaves is significantly lower than that of the major steviol glycosides. Quantitative data for minor glycosides is often not as extensively reported. One study on commercial Stevia extracts indicated that the total content of minor natural steviol glycosides can be as high as 23.7 mg per 100 mg of total extract in membrane-purified samples[1]. However, specific quantitative values for this compound are not consistently detailed across the literature. The table below summarizes the typical composition of major and the presence of minor steviol glycosides in Stevia rebaudiana leaves.

| Compound | Typical Concentration Range (% of dry leaf weight) | Reference |

| Stevioside | 5 - 15% | [2] |

| Rebaudioside A | 2 - 6% | [2] |

| Rebaudioside C | 1 - 2% | [2] |

| Dulcoside A | 0.4 - 0.7% | [2] |

| This compound | Minor Component (Specific % not widely reported) | Present in commercial extracts[1] |

Experimental Protocols

Extraction of Steviol Glycosides from Stevia rebaudiana Leaves

The following protocol describes a general method for the extraction of a crude mixture of steviol glycosides, including this compound, from dried Stevia leaves.

Materials:

-

Dried and powdered leaves of Stevia rebaudiana

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Reflux apparatus

-

Rotary evaporator

-

Filtration system (e.g., Buchner funnel with filter paper)

Procedure:

-

Weigh 100 g of dried and finely powdered Stevia rebaudiana leaves.

-

Transfer the powdered leaves to a round-bottom flask.

-

Add 1 L of 70% aqueous methanol to the flask.

-

Reflux the mixture for 2 hours with constant stirring.

-

Allow the mixture to cool to room temperature and then filter it through a Buchner funnel to separate the extract from the plant debris.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Combine all the filtrates.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

The resulting crude extract can be further purified to isolate this compound.

Isolation and Purification of this compound

The isolation of minor steviol glycosides like this compound from the crude extract requires chromatographic techniques.

Materials:

-

Crude steviol glycoside extract

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform (B151607), methanol, water in various ratios)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reversed-phase column

Procedure:

-

Column Chromatography (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol. For example, a step gradient of chloroform-methanol mixtures (e.g., 95:5, 90:10, 85:15, etc.) can be used.

-

Collect fractions and monitor them by TLC using a mobile phase such as chloroform:methanol:water (65:25:4). Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

-

Combine the fractions containing compounds with similar Rf values to that expected for this compound.

-

-

Preparative HPLC (Final Purification):

-

The enriched fractions from column chromatography are further purified using a preparative HPLC system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. The exact gradient profile needs to be optimized based on the specific column and system. A typical starting point could be a linear gradient from 20% to 50% acetonitrile in water over 30-40 minutes.

-

Detection: UV detection at 210 nm is suitable for steviol glycosides.

-

Inject the enriched fraction onto the preparative HPLC column.

-

Collect the peak corresponding to this compound based on its retention time, which would need to be determined using an analytical standard if available, or by collecting all minor peaks for subsequent structural analysis.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Characterization of this compound

3.3.1. High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), often with a small amount of an acidifier like formic acid or a buffer like ammonium (B1175870) acetate (B1210297) to improve peak shape. A typical gradient could be: 0-20 min, 20-40% A; 20-30 min, 40-60% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a standard solution of this compound in methanol or the initial mobile phase composition.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD3OD) or pyridine-d5.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals:

-

Singlets for the two methyl groups of the steviol core.

-

Signals for the exocyclic double bond protons.

-

A complex region of overlapping signals for the methylene (B1212753) and methine protons of the diterpene skeleton.

-

Anomeric proton signals of the sugar moieties, typically in the range of δ 4.5-5.5 ppm, with coupling constants indicating their stereochemistry.

-

-

Expected ¹³C NMR Signals:

-

Signals corresponding to the 20 carbons of the steviol aglycone.

-

Signals for the carbons of the sugar units, including the anomeric carbons which typically resonate around δ 100 ppm.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the natural occurrence and the experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound represents an intriguing minor component of Stevia extracts. While its low natural abundance presents a challenge for isolation, the methodologies outlined in this guide provide a robust framework for its extraction and purification. Further research into the quantitative analysis of this compound across different Stevia cultivars and geographical locations is warranted. The detailed characterization of this and other minor steviol glycosides will undoubtedly contribute to a more comprehensive understanding of the chemical diversity of Stevia and may unveil novel bioactive properties, paving the way for new applications in the food, pharmaceutical, and nutraceutical industries.

References

Paniculoside II: An In-Depth Technical Guide

A Note on Data Availability: Initial searches for "Paniculoside II" revealed a significant scarcity of detailed public information regarding its specific isolation protocols, quantitative biological data (such as IC50 values), and elucidated signaling pathways. To fulfill the core requirements of an in-depth technical guide for a research audience, this document will instead focus on a related and extensively studied compound with similar reported therapeutic properties: Picroside II . This guide is structured to meet all the detailed specifications of the original request, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of Picroside II.

Picroside II: A Technical Guide to Its Discovery, Isolation, and Biological Activity

Introduction: Picroside II is a major bioactive iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa Royle ex Benth, a perennial herb found in the Himalayan region. Traditionally used in Ayurvedic medicine for liver disorders and inflammation, Picroside II has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects. This guide provides a detailed overview of its isolation, purification, and key biological activities, with a focus on its mechanism of action.

Quantitative Biological Data

The biological activities of Picroside II have been quantified in various in vitro and in vivo studies. The following tables summarize key findings related to its antioxidant and anti-inflammatory properties.

Table 1: Antioxidant Activity of Picroside II and Related Extracts

| Sample | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| P. kurroa Butanol Fraction | DPPH | 37.12 | Ascorbic Acid | 0.81 |

| P. kurroa Ethyl Acetate Fraction | DPPH | 39.58 | Ascorbic Acid | 0.81 |

| P. kurroa Ethanol Extract | DPPH | 67.48 | Ascorbic Acid | 0.81 |

| P. kurroa Butanol Fraction | ABTS | 29.48 | Ascorbic Acid | 2.59 |

| P. kurroa Ethyl Acetate Fraction | ABTS | 33.24 | Ascorbic Acid | 2.59 |

| P. kurroa Ethanol Extract | ABTS | 48.36 | Ascorbic Acid | 2.59 |

Data sourced from a study on the antioxidant activity of P. kurroa leaf extracts[1]. Note: IC50 is the concentration required to scavenge 50% of the respective radicals.

Table 2: Anti-inflammatory and Cytotoxic Concentrations of Picroside II

| Cell Line | Condition | Activity | Effective Concentration |

| Human Lung Adenocarcinoma (A549) | - | Anti-inflammatory | 40, 80, 160 µg/mL |

| Murine Chondrocytes | - | Inhibition of Cell Viability | > 100 µM |

| Murine Chondrocytes | LPS-induced Inflammation | Protective Effect | 50 µM |

Concentrations reported to show dose-dependent suppression of pro-inflammatory cytokines and signaling pathways[2][3].

Experimental Protocols

Isolation and Purification of Picroside II from Picrorhiza kurroa

Several methods have been optimized for the extraction and purification of Picroside II. Below are summaries of effective protocols.

a) Sonication-Assisted Extraction (Methanol)

This method offers a high yield in a relatively short time.

-

Plant Material Preparation: Collect, wash, and shade-dry fresh roots and rhizomes of P. kurroa. Grind the dried material into a uniform powder.[4]

-

Extraction: Mix the powdered plant material with methanol.

-

Sonication: Place the mixture in a sonication bath.

-

Optimization: The optimal yield is achieved with an extraction time of 36 minutes. This process yields an extract containing approximately 5.29% Picroside II.[5]

-

Purification: The crude extract can be further purified using chromatographic techniques.

b) Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for obtaining high-purity Picroside II from a crude extract.

-

Crude Extract Preparation: Prepare a methanolic extract of P. kurroa rhizomes.

-

HPLC System: Utilize a preparative RP-HPLC system with a C18 column (e.g., Water Spherisorb S10 ODS2, 20 x 250 mm).[6]

-

Mobile Phase: Employ a linear binary gradient of acetonitrile (B52724) (Solvent B) and water (Solvent A). A typical gradient might be:

-

0-15 min: 15% B

-

15-17 min: Gradient to 22% B

-

17-30 min: Hold at 22% B

-

30-35 min: Gradient back to 15% B

-

35-40 min: Re-equilibration at 15% B[6]

-

-

Fraction Collection: Set the fraction collector to collect the eluent based on the retention time of the Picroside II peak (typically around 20.2–20.8 minutes under these conditions).[6]

-

Post-Purification: Evaporate the collected fractions under reduced pressure to remove the organic solvent. Freeze the remaining aqueous solution at -80°C and lyophilize to obtain solid, high-purity Picroside II (e.g., >99% purity).[6]

In Vitro Anti-Inflammatory Assay Protocol

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells and subsequent treatment to evaluate the anti-inflammatory effects of Picroside II.

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for attachment.[7]

-

Pre-treatment: Remove the culture medium and pre-treat the cells with desired concentrations of Picroside II (e.g., 25 µM, 50 µM) dissolved in fresh medium for 1-2 hours.[3]

-

Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[3][8][9][10]

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators such as Nitric Oxide (NO) using the Griess assay, or cytokines like TNF-α and IL-6 using ELISA kits.[10] The cells can be harvested for RNA or protein analysis (e.g., RT-PCR or Western blot).

Western Blot Protocol for Phospho-Smad2 Detection

This protocol is used to assess the activation of the TGF-β signaling pathway by measuring the phosphorylation of Smad2.

-

Cell Lysis: After cell treatment (e.g., with Picroside II), wash the cells with ice-cold PBS and lyse them using a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[11]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (e.g., anti-pSmad2 Ser465/467).[11][12][13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[11]

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Smad2 or a housekeeping protein like β-actin.[11]

Signaling Pathways

Picroside II exerts its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the activation of the Transforming Growth Factor-beta (TGF-β) pathway, which plays a crucial role in regulating inflammation.

TGF-β/Smad Signaling Pathway

Studies have shown that Picroside II can induce the phosphorylation of Smad2, a key downstream effector in the TGF-β signaling cascade.[8] This activation is associated with the suppression of neutrophilic inflammation.

Inhibition of MAPK/NF-κB/NLRP3 Pathway

Recent research also indicates that Picroside II can alleviate inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3] This inhibition leads to the downregulation of the NLRP3 inflammasome, a key component in the production of pro-inflammatory cytokines like IL-1β.

References

- 1. Evaluation of Antioxidant Activity of Picrorhiza kurroa (Leaves) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]

- 4. globaljournals.org [globaljournals.org]

- 5. researchgate.net [researchgate.net]

- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 7. researchgate.net [researchgate.net]

- 8. Neutrophilic Lung Inflammation Suppressed by Picroside II Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Paniculoside II: A Technical Overview of its Anti-Inflammatory Properties

For Immediate Release

Wuhan, China – December 2, 2025 – Paniculoside II, a diterpenoid glycoside, is emerging as a compound of significant interest for researchers in drug development and life sciences. This technical guide provides an in-depth overview of its core characteristics, biological activity, and the molecular pathways it modulates, with a focus on its anti-inflammatory potential.

Core Compound Specifications

This compound, a natural product, has been identified and characterized with the following specifications.

| Parameter | Value | Reference |

| CAS Number | 60129-64-8 | [1][2][3][4] |

| Molecular Formula | C₂₆H₄₀O₉ | [2][3][4] |

| Molecular Weight | 496.6 g/mol | [1][2][4] |

| Purity | ≥98% | [1][4] |

| Physical Description | Powder | [1] |

| Compound Type | Diterpenoids | [1] |

Anti-Inflammatory Activity and Mechanism of Action

This compound, which is also referred to as Picroside II in some literature, has demonstrated notable anti-inflammatory properties. Research suggests that its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Modulation of TGF-β Signaling Pathway

One of the primary mechanisms through which this compound is thought to exert its anti-inflammatory effects is by influencing the Transforming Growth Factor-beta (TGF-β) signaling pathway. Studies have indicated that this compound can induce the phosphorylation of Smad2, a key downstream protein in the canonical TGF-β signaling cascade. This activation of Smad2 suggests a role for this compound in modulating the expression of TGF-β target genes, many of which are involved in the regulation of inflammation and immune responses.

Inhibition of Pro-Inflammatory Mediators

This compound has also been shown to down-regulate the expression and activity of several pro-inflammatory molecules. This includes the Toll-like receptor 4 (TLR4), the nuclear factor-kappa B (NF-κB), and the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By inhibiting these central components of the inflammatory cascade, this compound can effectively dampen the inflammatory response.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound, this section provides an overview of key experimental methodologies that have been employed in its study.

Western Blot Analysis for Phospho-Smad2

This protocol is designed to detect the phosphorylation of Smad2 in response to treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., RAW 264.7 macrophages) and grow to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with an appropriate agonist if necessary to induce a baseline level of signaling.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

SDS-PAGE and Protein Transfer:

-

Determine protein concentration of the lysates.

-

Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

Normalize the phospho-Smad2 signal to total Smad2 or a housekeeping protein like β-actin to account for loading differences.

-

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay is used to quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

-

-

Nitrite Measurement:

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite, which is a stable product of NO, by comparing the absorbance to a standard curve of sodium nitrite.

-

Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's modulation of the TGF-β signaling pathway.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Comprehensive literature review of Paniculoside II bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside II, an iridoid glycoside, is a prominent bioactive compound isolated from the roots and rhizomes of plants from the Picrorhiza genus, notably Picrorhiza kurroa. It is also known, albeit less commonly, as Paniculoside II. This document provides a comprehensive literature review of the diverse pharmacological activities of Picroside II, with a focus on its neuroprotective, anti-inflammatory, and anticancer properties. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key bioassays are provided to facilitate reproducibility. Furthermore, the signaling pathways modulated by Picroside II are visualized through diagrams generated using the DOT language.

Neuroprotective Effects

Picroside II has demonstrated significant neuroprotective effects in various in vivo and in vitro models of neuronal damage. Its mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress, inflammation, and apoptosis in neuronal cells.

Quantitative Data for Neuroprotective Bioactivity

| Bioactivity | Assay/Model | Cell Line/Animal Model | Concentration/Dose | Result | Reference |

| Neuroprotection | Cerebral Ischemia/Reperfusion | Rat | 10-20 mg/kg | Decreased cerebral infarction volume and improved neurological function. | [1] |

| Neuroprotection | Cerebral Ischemia/Reperfusion | Rat | 10 mg/kg (i.v.) | Significantly decreased Bederson's score and infarction volume. | [2] |

| Neuroprotection | Multi-cerebral injuries (TBI, I/R, radiation, sepsis) | Mouse | 20 mg/kg | Suppressed over-reactive inflammatory responses and oxidative stress, improving neurological recovery. | [3] |

| Neuroprotection | Focal Cerebral Ischemia | Rat | 20 mg/kg (i.p.) | Improved neurobehavioral functions and reduced cerebral infarct volumes. | [4] |

Experimental Protocols

Cerebral Ischemia/Reperfusion Injury Model in Rats

A widely used model to study the neuroprotective effects of compounds is the middle cerebral artery occlusion (MCAO) model in rats.[4][5]

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized, typically with an intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) (300 mg/kg).

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. A monofilament nylon suture is inserted into the internal carotid artery to block the origin of the middle cerebral artery.

-

Ischemia and Reperfusion: The suture is left in place for a period of 2 hours to induce ischemia. Reperfusion is initiated by withdrawing the suture.

-

Drug Administration: Picroside II (e.g., 10 or 20 mg/kg) is administered, often intravenously or intraperitoneally, at a specific time point relative to the onset of ischemia or reperfusion.[2][4]

-

Assessment of Neuroprotection: Neurological deficits are scored using a standardized scale (e.g., Bederson's test). The volume of the cerebral infarct is determined post-mortem using TTC (2,3,5-triphenyltetrazolium chloride) staining, where healthy tissue stains red and infarcted tissue remains white.[2][5]

Signaling Pathways in Neuroprotection

Mitochondria-Cytochrome C Pathway

Picroside II exerts its neuroprotective effects in part by inhibiting the mitochondrial apoptotic pathway. In response to ischemic injury, the mitochondrial permeability transition pore (mPTP) opens, leading to the release of cytochrome c into the cytosol. This event triggers a cascade of caspase activation, culminating in apoptosis. Picroside II has been shown to prevent the release of cytochrome c and subsequent activation of caspase-3, thereby inhibiting neuronal apoptosis.[1][6] This is achieved by preserving mitochondrial integrity and down-regulating the expression of pro-apoptotic proteins like Bax, while up-regulating anti-apoptotic proteins like Bcl-2.[7][8][9]

References

- 1. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotective effect of picroside II in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picroside II Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary Study for the Therapeutic Dose and Time Window of Picroside II in Treating Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Picroside II Improves Severe Acute Pancreatitis-Induced Hepatocellular Injury in Rats by Affecting JAK2/STAT3 Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

Potential Therapeutic Targets of Picroside II: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Picroside II, an iridoid glycoside, has demonstrated significant therapeutic potential across a range of preclinical models. This document provides a comprehensive overview of the molecular targets and signaling pathways modulated by Picroside II, with a primary focus on its neuroprotective and anti-inflammatory activities. Quantitative data from key studies are summarized, and methodologies for pivotal experiments are detailed to facilitate further research and development. Visual representations of key signaling cascades and experimental workflows are provided to enhance understanding of its mechanisms of action.

Introduction

Picroside II is a primary active constituent isolated from the roots of Picrorhiza kurroa, a perennial herb found in the Himalayan region. Traditionally used in Ayurvedic medicine, modern scientific investigation has begun to elucidate the molecular mechanisms underlying its diverse pharmacological effects. This guide synthesizes the current understanding of Picroside II's therapeutic targets, offering a technical resource for researchers in drug discovery and development. The primary focus of this document will be on the well-documented neuroprotective and anti-inflammatory properties of Picroside II.

Neuroprotective Effects of Picroside II

A substantial body of evidence points to the neuroprotective capabilities of Picroside II, particularly in the context of cerebral ischemia-reperfusion injury and other forms of brain injury.[1][2][3] The underlying mechanisms involve the modulation of inflammatory pathways, reduction of oxidative stress, and inhibition of apoptosis.[1][3]

Modulation of Inflammatory Pathways

Picroside II has been shown to attenuate inflammatory responses in the brain following injury.[1] A key target in this process is the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1][4]

Inhibition of Apoptosis

Picroside II exerts anti-apoptotic effects, thereby preserving neuronal viability. This is achieved, in part, through the modulation of the mitochondria-cytochrome C signaling pathway and the downstream effector, Caspase-3.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on Picroside II.

Table 1: In Vivo Neuroprotective Effects of Picroside II

| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |

| Neurological Deficit Score | Cerebral Ischemia/Reperfusion | Lower Score | Higher Score | Improved neurological function | [5] |

| Infarct Volume | Cerebral Ischemia/Reperfusion | Significantly Reduced | Larger Infarct Volume | Decreased brain tissue damage | [3] |

| Apoptotic Cells | Cerebral Ischemia/Reperfusion | Significantly Reduced | Increased Apoptosis | Inhibition of neuronal cell death | [3] |

| TLR4 Expression | Brain Injury Models | Downregulated | Upregulated | Attenuation of inflammatory signaling | [1] |

| NF-κB Expression | Brain Injury Models | Downregulated | Upregulated | Reduction of pro-inflammatory transcription | [1][4] |

| IL-1β, IL-6, TNF-α Levels | Brain Injury Models | Significantly Alleviated | Elevated Levels | Suppression of pro-inflammatory cytokines | [1] |

| Cytochrome C Expression | Cerebral Ischemia/Reperfusion | Downregulated | Upregulated | Inhibition of apoptotic cascade | |

| Caspase-3 Expression | Cerebral Ischemia/Reperfusion | Downregulated | Upregulated | Reduction in executioner caspase activity | [1][3][5] |

| Myelin Basic Protein (MBP) Expression | Cerebral Ischemia | Increased | Decreased | Promotion of myelination | [2] |

Table 2: Recommended Dosing in Preclinical Models

| Model | Species | Route of Administration | Effective Dose | Reference |

| Multiple Brain Injury Models | Mouse | Intraperitoneal Injection | 20 mg/kg | [1] |

| Cerebral Ischemia | Rat | Intraperitoneal Injection | 10-20 mg/kg | [2][3] |

| Cerebral Ischemia/Reperfusion | Rat | Intravenous Injection | 10 mg/kg |

Experimental Protocols

The following are summaries of the experimental methodologies employed in the cited research. These are not exhaustive protocols but provide an overview of the techniques used.

Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of target proteins (e.g., TLR4, NF-κB, Caspase-3, Cytochrome C).

Methodology Summary:

-

Tissue Lysis: Brain tissue samples are homogenized in lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for Protein Localization

Objective: To visualize the localization and expression of target proteins within brain tissue sections.

Methodology Summary:

-

Tissue Preparation: Animals are perfused, and brains are fixed, dehydrated, and embedded in paraffin.

-

Sectioning: Paraffin-embedded tissues are sectioned using a microtome.

-

Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval to unmask epitopes.

-

Blocking: Sections are blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against the proteins of interest.

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

-

Signal Amplification and Detection: An avidin-biotin-peroxidase complex is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstaining: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.

-

Microscopy: Stained sections are dehydrated, mounted, and observed under a light microscope.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of specific proteins (e.g., cytokines) in brain tissue homogenates.

Methodology Summary:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the target protein.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Brain tissue homogenates and a series of known standards are added to the wells.

-

Detection Antibody Incubation: A biotinylated detection antibody is added, which binds to the captured protein.

-

Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Reaction Stoppage and Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

Quantification: The concentration of the target protein in the samples is determined by comparison to the standard curve.

Other Potential Therapeutic Applications

While the neuroprotective effects of Picroside II are the most extensively studied, preliminary evidence suggests its potential in other therapeutic areas.

-

Anti-inflammatory: Beyond neuroinflammation, the inhibitory effects of Picroside II on pro-inflammatory cytokines and pathways like NF-κB suggest broader applications in inflammatory conditions.[4][6]

-

Anticancer: While direct studies on Picroside II's anticancer effects are limited, other iridoid glycosides and compounds with similar anti-inflammatory and antioxidant properties have shown promise in cancer therapy.[7][8][9][10] The modulation of pathways like NF-κB, which is implicated in tumorigenesis, suggests a potential avenue for future investigation.

Conclusion

Picroside II presents a compelling profile as a multi-target therapeutic agent, with robust preclinical evidence supporting its neuroprotective and anti-inflammatory activities. The primary mechanisms of action involve the inhibition of the TLR4/NF-κB and mitochondria-cytochrome C signaling pathways, leading to reduced inflammation and apoptosis. The quantitative data and experimental methodologies summarized in this guide provide a foundation for further research into the clinical translation of Picroside II for the treatment of neurological disorders and potentially other inflammatory conditions. Further investigation into its broader therapeutic potential, including in oncology, is warranted.

References

- 1. Neuroprotective effect of picroside II in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neuroprotective effect of picroside II via regulating the expression of myelin basic protein after cerebral ischemia injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Properties of Picroside II in a Rat Model of Focal Cerebral Ischemia [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The Anti-Cancer Effects of Frondoside A [mdpi.com]

- 9. Functions of polyphenols and its anticancer properties in biomedical research: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anti-Cancer Effects of Frondoside A - PubMed [pubmed.ncbi.nlm.nih.gov]

Paniculoside II: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility of Paniculoside II in a wide range of organic solvents is limited. This guide synthesizes the currently available information and provides generalized experimental protocols and related biological pathways for context. Further empirical studies are necessary to establish a comprehensive solubility profile for this compound.

Introduction to this compound

This compound is a natural diterpene glycoside that can be isolated from Stevia paniculata. As a member of the ent-kaurane diterpenoid class, it is of interest to researchers for its potential biological activities. A crucial physicochemical property for the effective study and formulation of any natural product is its solubility in various solvents. This technical guide provides an overview of the known solubility characteristics of this compound and outlines standard methodologies for its determination.

Solubility of this compound

The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from in vitro assay design to formulation and bioavailability. The available data on this compound's solubility is summarized below.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a range of organic solvents is scarce in the peer-reviewed literature. The primary available quantitative information is related to stock solution preparation for biological assays.

Table 1: Quantitative Solubility of this compound

| Solvent | Concentration | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | This concentration is provided for in-stock solutions from a commercial supplier. |

Qualitative Solubility Information

Qualitative descriptions of this compound's solubility have been noted, indicating its potential solubility in several common organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Pyridine | Soluble | [1] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound has not been published, a general and widely accepted method is the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis . This method is suitable for determining the equilibrium solubility of a compound in a given solvent.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined, typically by HPLC.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., DMSO, methanol, ethanol, pyridine, acetonitrile, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

-

Analytical column (e.g., C18)

-

Mobile phase for HPLC

General Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for determining compound solubility.

Related Signaling Pathways (Contextual Information)

While no signaling pathways have been definitively elucidated for this compound, research on structurally related compounds can provide a starting point for investigation. The following pathways have been associated with compounds bearing some similarity to this compound.

It is critical to note that the following information pertains to related but distinct compounds, and their applicability to this compound is speculative and requires dedicated research.

TGF-β Signaling Pathway (Associated with Picroside II)

Picroside II, another iridoid glycoside, has been shown to suppress neutrophilic lung inflammation, with its effects potentially being associated with the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and immune responses.

Caption: Potential influence of Picroside II on TGF-β signaling.

P2X7R/NLRP3/PIP2/MAPK Signaling Pathway (Associated with Pedunculoside)

Pedunculoside, another related glycoside, has been investigated for its protective effects in myocarditis, which are thought to be mediated through the P2X7 receptor (P2X7R) and downstream pathways including the NLRP3 inflammasome, PIP2, and MAPK signaling. This complex network is involved in inflammation and cell death.

Caption: Pedunculoside's potential role in P2X7R signaling.

Conclusion

The study of this compound is still in its early stages, and fundamental physicochemical data, such as its solubility in a comprehensive panel of organic solvents, is not yet widely available. This guide provides the known qualitative and limited quantitative solubility information. For researchers requiring precise solubility data, it is recommended to perform empirical determinations using standard methods such as the shake-flask protocol outlined herein. The exploration of signaling pathways of related compounds may offer initial hypotheses for the biological investigation of this compound, but these must be approached with caution and validated through direct experimental evidence.

References

In Vitro Cytotoxicity of Paniculoside II: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a significant lack of publicly available scientific literature detailing the preliminary in vitro cytotoxicity of Paniculoside II. Despite its identification as a natural product, extensive searches of scholarly databases have not yielded specific studies that quantify its cytotoxic effects on cancer cell lines, outline detailed experimental protocols for such assays, or elucidate the signaling pathways involved in its potential mechanism of action.

This technical guide, therefore, addresses the existing knowledge gap and provides a framework for future research based on the analysis of related compounds and standard toxicological assays. While direct data for this compound is absent, this document will infer potential methodologies and signaling pathways that may be relevant, based on studies of structurally similar compounds.

Data Presentation: A Call for Future Research

To facilitate a clear understanding and comparison of this compound's potential cytotoxic effects, future studies should aim to generate quantitative data that can be summarized in a structured format. An ideal data table would include:

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Remarks | Reference |

| e.g., MCF-7 | e.g., MTT | e.g., 24, 48, 72 | Data to be determined | e.g., Breast adenocarcinoma | Future Study |

| e.g., A549 | e.g., SRB | e.g., 24, 48, 72 | Data to be determined | e.g., Lung carcinoma | Future Study |

| e.g., HeLa | e.g., LDH | e.g., 24, 48, 72 | Data to be determined | e.g., Cervical cancer | Future Study |

| e.g., HepG2 | e.g., Neutral Red | e.g., 24, 48, 72 | Data to be determined | e.g., Hepatocellular carcinoma | Future Study |

Experimental Protocols: A Methodological Framework

Researchers investigating the in vitro cytotoxicity of this compound would likely employ a battery of standard assays to determine its effects on cell viability and proliferation. The following are detailed methodologies for commonly used experiments.

Cell Culture and Treatment

-

Cell Line Maintenance: Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) should be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the complete culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

Potential Signaling Pathways and Visualization

While no specific signaling pathways have been elucidated for this compound, research on other natural compounds with anticancer properties often points to the involvement of key pathways regulating cell survival, proliferation, and apoptosis, such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. Future investigations should explore the effect of this compound on these critical cellular signaling cascades.

Below are hypothetical diagrams illustrating the potential points of intervention for a cytotoxic compound within these pathways.

Caption: A generalized workflow for in vitro cytotoxicity testing.

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Methodological & Application

Application Notes & Protocols: High-Yield Extraction and Purification of Paniculoside II from Gynostemma pentaphyllum

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paniculoside II, a dammarane-type saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant interest for its potential therapeutic properties, including its role in activating the AMP-activated protein kinase (AMPK) pathway and inducing apoptosis in cancer cells. This document provides detailed protocols for the efficient extraction and purification of this compound from plant material, enabling researchers to obtain high-purity compounds for further investigation.

Data Presentation: Comparison of Extraction Methods for Saponins (B1172615) from Gynostemma pentaphyllum

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the optimized conditions and yields for the extraction of total gypenosides (saponins) from Gynostemma pentaphyllum, which includes this compound. This data provides a strong starting point for optimizing this compound extraction.

| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio | Total Saponin Yield (mg/g) | Reference |

| Optimized Solvent Extraction | 80% Ethanol (B145695) | 80 | 115 | 1:20 (g/mL) | 8.26 ± 0.001 | [1] |

| Hot Water Extraction | Water | 90-100 | Not Specified | Not Specified | Not Specified | [2] |

| Ethanol Extraction | 50% Ethanol | Not Specified | Not Specified | Not Specified | High in Gypenoside L | [2] |

| Ultrasound-Assisted Extraction (Polysaccharides) | Water | 90 | 40 | 1:25 (g/mL) | 7.29% (crude polysaccharide) | [3] |

| Microwave-Assisted Extraction (Polysaccharides) | Water | Not Specified | 15 | 1:35 (g/mL) | 8.61% (crude polysaccharide) | [3] |

Note: The yields for ultrasound and microwave-assisted extraction are for crude polysaccharides but indicate the efficiency of these methods for extracting glycosylated compounds from Gynostemma pentaphyllum. Further optimization would be required to specifically maximize this compound yield.

Experimental Protocols

Protocol for Optimized Solvent Extraction of this compound

This protocol is based on the optimized conditions for the extraction of total saponins from Gynostemma pentaphyllum.

1.1. Materials and Equipment:

-

Dried and powdered Gynostemma pentaphyllum leaves or whole plant

-

80% Ethanol (v/v)

-

Reflux extraction apparatus (round bottom flask, condenser)

-

Heating mantle

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

-

Lyophilizer (optional)

1.2. Procedure:

-

Weigh 100 g of dried, powdered Gynostemma pentaphyllum and place it into a 2 L round bottom flask.

-

Add 2 L of 80% ethanol to the flask (solid-to-liquid ratio of 1:20 g/mL).

-

Set up the reflux apparatus and bring the mixture to a gentle boil using a heating mantle.

-

Maintain the reflux at 80°C for 115 minutes.

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the mixture through a Buchner funnel with filter paper to separate the extract from the plant residue.

-

Wash the residue with a small amount of 80% ethanol to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

-

The resulting aqueous concentrate can be used for purification or lyophilized to obtain a crude powder extract.

Protocol for Purification of this compound

This protocol involves a two-step process: initial purification using macroporous resin chromatography followed by final purification using preparative High-Performance Liquid Chromatography (Prep-HPLC).

2.1. Part 1: Macroporous Resin Column Chromatography

2.1.1. Materials and Equipment:

-

Crude Gynostemma pentaphyllum extract

-

Macroporous adsorption resin (e.g., AB-8, D101)

-

Glass column

-

Deionized water

-

Ethanol (various concentrations: 10%, 30%, 50%, 70%, 95% v/v)

-

Fraction collector

2.1.2. Procedure:

-

Resin Pre-treatment: Soak the macroporous resin in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.

-

Column Packing: Pack the pre-treated resin into a glass column.

-

Equilibration: Equilibrate the column by passing 3-5 bed volumes (BV) of deionized water through it.

-

Sample Loading: Dissolve the crude extract in a small amount of deionized water and load it onto the column at a slow flow rate.

-

Washing: Wash the column with 2-3 BV of deionized water to remove sugars and other highly polar impurities.

-

Elution: Elute the column with a stepwise gradient of ethanol solutions (e.g., 10%, 30%, 50%, 70%, and 95% ethanol). Collect fractions of 1 BV for each ethanol concentration.

-

Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC. Fractions rich in this compound (typically eluting in the 30-70% ethanol range) are pooled.

-

Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain a saponin-enriched extract.

2.2. Part 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

2.2.1. Materials and Equipment:

-

Saponin-enriched extract from Part 1

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 20 x 250 mm, 10 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water (HPLC grade)

-

0.45 µm syringe filters

2.2.2. Procedure:

-

Sample Preparation: Dissolve the saponin-enriched extract in the initial mobile phase composition (e.g., 15% acetonitrile in water) to a concentration of approximately 50 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Method Development (Analytical Scale): First, develop an analytical HPLC method to determine the retention time of this compound. A typical gradient might be:

-

Column: Analytical C18 (4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 15% B, increase to 30% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1 mL/min

-

Detection: UV at 203 nm

-

-

Scale-Up to Preparative HPLC: Scale up the analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.

-

System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase for at least 3-5 column volumes.

-

Injection and Fraction Collection: Inject the filtered sample onto the preparative column. Collect the eluent in fractions based on the retention time of this compound determined from the analytical run.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Post-Purification: Pool the high-purity fractions, remove the acetonitrile using a rotary evaporator, and lyophilize the aqueous solution to obtain pure this compound as a white powder.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. biosysfoodeng.hu [biosysfoodeng.hu]

- 2. Gynostemma pentaphyllum extract and its active component gypenoside L improve the exercise performance of treadmill-trained mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Structures, and Bioactivities of the Polysaccharides from Gynostemma pentaphyllum (Thunb.) Makino: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Step-by-Step Isolation and Purification of Paniculoside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II is a dammarane-type saponin (B1150181) found in Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine with significant applications in traditional medicine. Gypenosides, the main active constituents of G. pentaphyllum, have garnered considerable interest for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. These biological activities are often attributed to the modulation of various cellular signaling pathways. This document provides a detailed protocol for the isolation and purification of this compound from G. pentaphyllum, enabling further research into its therapeutic potential.

Experimental Protocols

Extraction of Crude Saponins (B1172615)

Objective: To extract total saponins from the dried aerial parts of Gynostemma pentaphyllum.

Materials:

-

Dried and powdered aerial parts of G. pentaphyllum

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the powdered plant material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours.

-

Filter the extract through filter paper.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude ethanol extract.

Solvent Partitioning

Objective: To enrich the saponin content by removing non-polar and highly polar impurities.

Materials:

-

Crude ethanol extract

-

Distilled water

-

n-Butanol

-

Separatory funnel

Procedure:

-

Suspend the crude ethanol extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Partition the aqueous suspension with an equal volume of n-butanol.

-

Separate the n-butanol layer. Repeat the partitioning of the aqueous layer with n-butanol two more times.

-

Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin fraction.

Macroporous Resin Column Chromatography

Objective: To further purify and concentrate the saponins.

Materials:

-

Crude saponin fraction

-

Amberlite XAD-7HP macroporous resin

-

Glass column

-

Distilled water

-

Aqueous ethanol solutions (e.g., 30%, 50%, 70%, 95% v/v)

-

Fraction collector

Procedure:

-

Pack a glass column with Amberlite XAD-7HP resin and equilibrate with distilled water.

-

Dissolve the crude saponin fraction in a small amount of distilled water and load it onto the column.

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the column with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, and 95% ethanol).

-